Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine
Description
Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine is a substituted indole derivative with the molecular formula C₁₆H₂₄N₂ and a molecular weight of 244.38 g/mol . Its structure comprises an indole ring substituted at the 1-position with a 2-methylpropyl (isobutyl) group and at the 5-position with an ethylamine group attached via a methylene bridge. The compound is cataloged under CAS number 1484585-65-0 and is available at 95% purity, indicating its utility as a synthetic intermediate or research chemical .
Properties
IUPAC Name |
N-[[1-(2-methylpropyl)indol-5-yl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-4-16-10-13-5-6-15-14(9-13)7-8-17(15)11-12(2)3/h5-9,12,16H,4,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGICSIVHQQEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)N(C=C2)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the ethyl and 2-methylpropyl groups. This can be achieved through alkylation reactions using appropriate alkyl halides in the presence of a base.
Final Assembly: The final step involves the coupling of the substituted indole with an amine group to form this compound. This can be done using reductive amination or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, bases (e.g., sodium hydroxide, potassium carbonate)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile building block and reagent. It can participate in various chemical reactions such as:
- Oxidation : Using reagents like potassium permanganate or hydrogen peroxide.
- Reduction : Employing lithium aluminum hydride or sodium borohydride.
- Substitution : Involving functional group replacements with halogens or alkylating agents.
Biology
Research indicates that Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine exhibits significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anticancer Properties : Investigations have shown that it may inhibit cancer cell proliferation through apoptosis mechanisms.
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, indicating potential in treating neurodegenerative diseases.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. This suggests its potential as a candidate for drug development targeting cancer.
Neuroprotection
In vitro experiments demonstrated that this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The reduction in reactive oxygen species (ROS) highlighted its potential neuroprotective properties.
Antimicrobial Testing
The compound was tested against various bacterial strains, showing effective inhibition at low concentrations. These findings suggest its potential use as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(2,3-Dihydro-1H-indol-5-ylmethyl)amine
This compound (C₉H₁₂N₂) features a dihydroindole (indoline) scaffold with a methylamine substituent at the 5-position. Unlike Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine, the indoline ring is saturated, reducing aromaticity and altering electronic properties. Spectral data (¹H NMR: δ 2.45 ppm for NH₂; IR: 3359 cm⁻¹ for NH) confirm the presence of primary and secondary amines, which may enhance hydrogen-bonding capacity compared to the tertiary amine in the target compound .
Sumatriptan (Imitrex®)
Sumatriptan (C₁₄H₂₁N₃O₂S) contains a dimethylaminoethyl group at the indole’s 3-position and a methanesulfonamide at the 5-position. Approved for migraines, its selective serotonin receptor agonism underscores the pharmacological impact of bulky, electron-rich substituents like dimethylaminoethyl.
Variations in Amine Substituents
1-(2-Methylpropyl)-1H-indol-5-amine
This simpler derivative (C₁₂H₁₆N₂) lacks the ethyl-methylene bridge, with the amine directly attached to the indole’s 5-position.
1-{3-[(Dimethylamino)methyl]-5-methyl-1H-indol-6-yl}ethan-1-one
Compound 8 (C₁₃H₁₆N₂O) features a dimethylaminomethyl group at the 3-position and an acetyl group at the 6-position. Its hydrogen-bonding network (N–H···N interactions) stabilizes the crystal structure, suggesting that this compound’s ethylamine group might similarly participate in intermolecular interactions, influencing solubility and crystallinity .
Structural and Functional Data Table
Biological Activity
Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine, a compound notable for its indole structure, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical formula:
- Molecular Formula : C13H18N
- IUPAC Name : this compound
- Molecular Weight : 202.29 g/mol
The compound features an indole ring system, which is often associated with various biological activities, including neuroactivity and potential anti-cancer properties.
1. Neuropharmacological Effects
Indole derivatives have been extensively studied for their neuropharmacological properties. This compound is hypothesized to interact with serotonin receptors, particularly the 5-HT receptor family. This interaction may lead to modulation of mood and anxiety, similar to other indole-based compounds such as tryptamines.
2. Anticancer Potential
Research indicates that compounds with indole structures can exhibit anticancer properties through various mechanisms, including:
- Inhibition of cell proliferation : Indole derivatives have been shown to inhibit the growth of cancer cells in vitro.
- Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
A notable study demonstrated that related indole compounds inhibited tumor growth in animal models, suggesting potential therapeutic applications for this compound in oncology .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:
- Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, influencing neurotransmitter release and neuronal excitability.
- Tyrosine Kinase Inhibition : Similar compounds have been identified as inhibitors of tyrosine kinases, which play crucial roles in cell signaling pathways related to growth and differentiation .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
